

A Head-to-Head Comparison of EED Inhibitors: Eed226 vs. MAK683

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Compound of Interest		
Compound Name:	Eed226	
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A Comprehensive Guide for Researchers and Drug Development Professionals

The inhibition of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising therapeutic strategy in oncology and other diseases. Within the PRC2 complex, the Embryonic Ectoderm Development (EED) subunit plays a critical role in allosterically activating the catalytic subunit, EZH2, upon binding to trimethylated histone H3 lysine 27 (H3K27me3). Disrupting this interaction presents an attractive alternative to direct EZH2 inhibition. This guide provides a detailed comparison of two notable EED inhibitors, **Eed226** and its clinically advanced successor, MAK683.

Mechanism of Action: Allosteric Inhibition of PRC2

Both **Eed226** and MAK683 are allosteric inhibitors that target the H3K27me3 binding pocket on EED.[1][2] By competitively binding to this pocket, they prevent the stimulatory effect of H3K27me3 on the methyltransferase activity of EZH2, leading to a global reduction in H3K27 methylation and subsequent de-repression of PRC2 target genes.[1][2] This mechanism is distinct from EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM). Notably, MAK683 was developed through a stepwise optimization of the **Eed226** scaffold, resulting in a more potent and selective compound with an improved pharmacokinetic profile.[2]

Quantitative Performance Data

A direct comparison of the inhibitory activities of **Eed226** and MAK683 reveals the significantly enhanced potency of MAK683. The following tables summarize key quantitative data from



biochemical and cellular assays.

Biochemical Activity	Eed226	MAK683	Reference
PRC2 Inhibition (IC50, H3K27me0 peptide substrate)	23.4 nM	Not Reported	[1]
PRC2 Inhibition (IC50, mononucleosome substrate)	53.5 nM	Not Reported	[1]
EED Binding (Kd)	82 nM	Not Reported	[1]
PRC2 Complex Binding (Kd)	114 nM	Not Reported	[1]
EED Alphascreen Binding (IC50)	Not Reported	59 nM	
LC-MS Assay (IC50)	Not Reported	89 nM	
ELISA Assay (IC50)	Not Reported	26 nM	
Cellular Activity	Eed226	MAK683	Reference
H3K27me3 Inhibition in G401 cells (IC50, ELISA)	220 nM	Not Reported	[1]
H3K27me3 Inhibition in HeLa cells (IC50)	209.9 nM	1.014 nM	
Anti-proliferative Activity in Karpas-422 cells (IC50, 14 days)	80 nM	30 nM	[1]
Anti-proliferative Activity in WSU- DLCL2 cells (IC50)	35.86 nM	1.153 nM	



In Vivo Efficacy

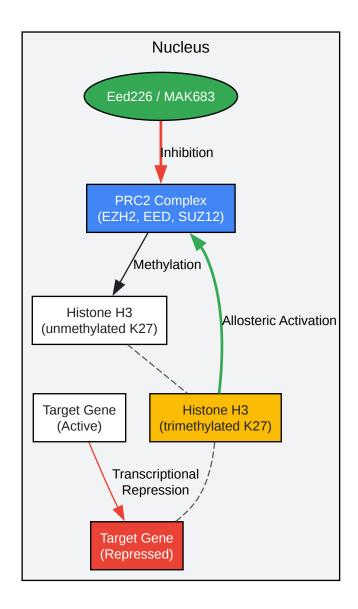
Both **Eed226** and MAK683 have demonstrated significant anti-tumor activity in preclinical xenograft models.

In Vivo Efficacy	Eed226	MAK683	Reference
Model	Karpas-422 human lymphoma xenograft	Karpas-422 human lymphoma xenograft	[1][2]
Dosing	300 mg/kg, p.o. BID for 34 days	Not explicitly detailed for direct comparison	[1]
Outcome	Complete tumor regression	Robust and sustained tumor regression	[1][2]

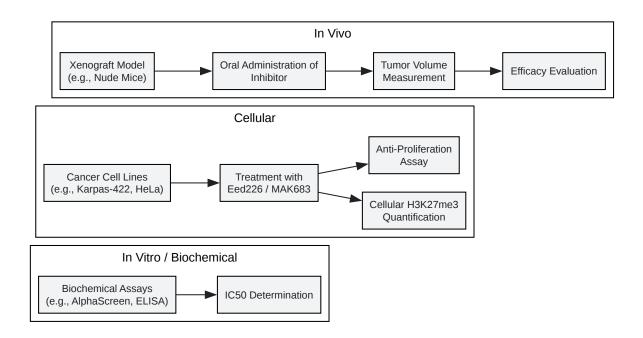
Visualizing the Mechanism and Workflow

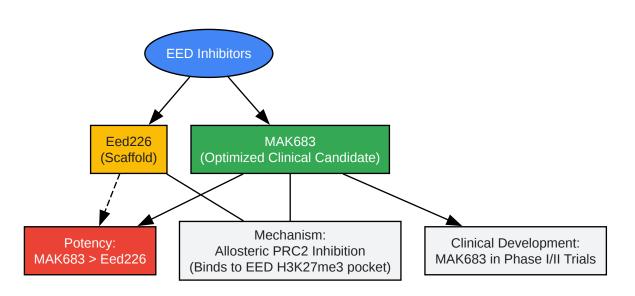
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the PRC2 signaling pathway, a general experimental workflow for inhibitor characterization, and a logical comparison of the two compounds.











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